N-Acetyl-S-(2-carboxyethyl)-D-Cysteine
CAS No.:
Cat. No.: VC18001913
Molecular Formula: C8H13NO5S
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO5S |
|---|---|
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | (2S)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m1/s1 |
| Standard InChI Key | CLQPFBSYILTXKI-ZCFIWIBFSA-N |
| Isomeric SMILES | CC(=O)N[C@H](CSCCC(=O)O)C(=O)O |
| Canonical SMILES | CC(=O)NC(CSCCC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine belongs to the class of modified cysteine derivatives, distinguished by its D-configuration at the alpha-carbon. The molecule comprises:
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A D-cysteine backbone ()
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An acetyl group () at the amino terminus
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A 2-carboxyethyl thioether side chain ()
The stereochemistry at the alpha-carbon differentiates it from the L-enantiomer, potentially influencing its metabolic processing and biological activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1798904-73-0 |
| Molecular Formula | |
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |
| Canonical SMILES | CC(=O)NC@@HC(=O)O |
Data derived from PubChem and chemical registries .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of N-Acetyl-S-(2-carboxyethyl)-D-Cysteine typically involves:
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Enantioselective Cysteine Preparation: Starting with D-cysteine, synthesized via enzymatic resolution or asymmetric synthesis to ensure chiral purity.
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Acetylation: Reaction with acetic anhydride or acetyl chloride under controlled pH (7.0–8.5) to yield N-acetyl-D-cysteine.
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Thioether Formation: Alkylation of the thiol group with 3-bromopropionic acid or acrylic acid derivatives.
Critical parameters include maintaining an inert atmosphere to prevent oxidation of the thiol group and precise temperature control (25–37°C) to minimize racemization .
Analytical Methods
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Chiral HPLC: Essential for verifying enantiomeric purity, using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
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LC-MS/MS: Provides sensitive quantification in biological matrices, with detection limits <1 ng/mL when using deuterated internal standards.
Comparative Analysis with L-Enantiomer and Structural Analogs
Table 2: Key Differences Between D- and L-Enantiomers
| Property | D-Enantiomer | L-Enantiomer |
|---|---|---|
| Metabolic Stability | Higher (theoretical) | Lower |
| Transport Efficiency | Reduced | High via LAT1 transporters |
| Reported Bioactivity | Limited data | Antioxidant/Nrf2 activation |
Theoretical Biological Roles and Applications
Putative Detoxification Mechanisms
As a structural analog of glutathione conjugates, N-Acetyl-S-(2-carboxyethyl)-D-Cysteine may participate in:
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Electrophile Scavenging: The thioether group could trap reactive α,β-unsaturated carbonyl compounds (e.g., acrylamide).
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Metal Chelation: The carboxylate and thioether moieties may coordinate divalent cations, reducing oxidative stress.
Pharmacokinetic Considerations
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Absorption: Limited intestinal uptake due to D-configuration; parenteral administration may be necessary for therapeutic use.
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Distribution: Predicted logP of −1.2 suggests high hydrophilicity, favoring renal excretion.
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Metabolism: Potential sulfoxidation at the thioether group, yielding diastereomeric sulfoxides with distinct bioactivities.
Research Gaps and Future Directions
Priority Investigation Areas
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Enantiomer-Specific Bioactivity: Comparative studies of D- vs. L-forms in cellular stress response pathways.
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Toxicokinetic Profiling: ADME studies using radiolabeled compound in model organisms.
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Therapeutic Potential: Evaluation in models of oxidative stress-related disorders (e.g., neurodegenerative diseases).
Methodological Challenges
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Synthesis Scalability: Developing cost-effective routes for gram-scale production.
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Analytical Standards: Commercial availability of certified reference materials for regulatory applications.
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